molecular formula C6H9BrO3 B152168 2-Acetoxyisobutyryl bromide CAS No. 40635-67-4

2-Acetoxyisobutyryl bromide

Cat. No.: B152168
CAS No.: 40635-67-4
M. Wt: 209.04 g/mol
InChI Key: OOKAXSHFTDPZHP-UHFFFAOYSA-N
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Description

2-Acetoxyisobutyryl bromide is an organic compound with the molecular formula C6H9BrO3. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is used primarily as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of cordycepin, a bioactive compound found in Cordyceps militaris . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the synthesis of cordycepin , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxyisobutyryl bromide can be synthesized through the bromination of 2-acetoxyisobutyryl chloride using hydrogen bromide as the brominating agent. The reaction is typically carried out under anhydrous conditions with dry nitrogen gas introduced into the system to maintain a dry state. The temperature range for this reaction is from -20°C to 190°C, with room temperature being the most preferred .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same bromination process but on a larger scale. The reaction vessel is equipped with systems to control temperature and maintain anhydrous conditions. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxyisobutyryl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetoxyisobutyryl bromide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity as an acylating agent with a bromide leaving group. This makes it particularly useful in substitution reactions where the bromide group can be easily replaced by other nucleophiles .

Properties

IUPAC Name

(1-bromo-2-methyl-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKAXSHFTDPZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369215
Record name 2-Acetoxyisobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40635-67-4
Record name 2-(Acetyloxy)-2-methylpropanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40635-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxyisobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromocarbonyl-1-methylethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-acetoxyisobutyryl bromide in the context of these research papers?

A1: The provided research highlights the use of this compound as a derivatizing agent for analytical purposes. Specifically, it reacts with target molecules to form derivatives detectable by gas chromatography [] or high-performance liquid chromatography []. This allows for the indirect quantification of the original target compound.

Q2: Can you give an example of how this compound is utilized in a specific chemical synthesis?

A2: In a study focused on synthesizing oligodeoxy disaccharides, this compound played a crucial role in modifying mannobiose derivatives []. Reacting it with a 6,6′-dideoxy compound led to the formation of a key intermediate, a 3′-bromide, which was further modified to achieve the desired oligodeoxy disaccharide structure.

Q3: The abstract of one paper mentions using isopropyl alcohol with this compound. What is the purpose of isopropyl alcohol in this context?

A3: Isopropyl alcohol acts as a reagent in the derivatization reaction with this compound [, ]. This reaction forms isopropyl-2-(acethyloxy)-2-methylpropanoate, a derivative with suitable properties for detection and analysis via gas chromatography or high-performance liquid chromatography.

Q4: Are there any details regarding the analytical methods used to quantify the derivatives formed with this compound?

A4: Two analytical methods are specifically mentioned: gas chromatography [] and reverse-phase high-performance liquid chromatography (Re-HPLC) []. These methods allow for separation and quantification of the derivatives, enabling the indirect determination of the original target compounds.

Q5: Beyond its use in analytical chemistry, what other applications of this compound are explored in the research?

A5: One study investigates the use of this compound in the synthesis of (-)-chorismic acid from (-)-shikimic acid []. The compound facilitates the formation of a key intermediate, (+)-methyl (3R,4S,5R)-3-bromo-4-acetoxy-5-hydroxy-1-cyclohexene-1-carboxylate, which is then further modified to achieve the final product.

Q6: What specific advantages do the described analytical methods offer in terms of performance?

A6: Both gas chromatography and reverse-phase HPLC demonstrate good linearity and correlation coefficients for the analysis of this compound derivatives. The reported relative standard deviation (RSD) values indicate good precision, while the recovery rates suggest acceptable accuracy of these methods [, ].

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